molecular formula C11H14F3N B13275893 3,4,5-trifluoro-N-(2-methylbutyl)aniline

3,4,5-trifluoro-N-(2-methylbutyl)aniline

Cat. No.: B13275893
M. Wt: 217.23 g/mol
InChI Key: LKGMUCKNFNOPKS-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and an aniline group substituted with a 2-methylbutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trifluoro-N-(2-methylbutyl)aniline typically involves the reaction of 3,4,5-trifluoroaniline with 2-methylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trifluoro-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique fluorine substitutions.

    Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trifluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to its diverse applications in research .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluoroaniline: Lacks the 2-methylbutyl substitution but shares the trifluoroaniline core.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of trifluoro substitutions.

    2-(3,4,5-Trifluorophenyl)aniline: Similar structure but with different substitution patterns.

Uniqueness

3,4,5-Trifluoro-N-(2-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylbutyl chain enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

3,4,5-trifluoro-N-(2-methylbutyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-7(2)6-15-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3

InChI Key

LKGMUCKNFNOPKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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